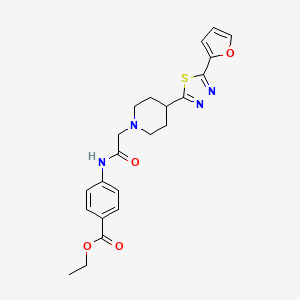

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is an organic compound that combines diverse chemical moieties. This complex molecule is notable for its applications in various scientific fields, particularly within chemistry, biology, medicine, and industrial sectors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

Initial Formation: : Begin with the preparation of 5-(furan-2-yl)-1,3,4-thiadiazole, involving a cyclization reaction with appropriate precursors under acidic or basic conditions.

Piperidine Introduction: : Piperidine is then introduced via nucleophilic substitution, reacting with an appropriate electrophilic intermediate.

Acetamido Group Addition: : Following this, an acylation reaction attaches the acetamido group, possibly through the use of acetic anhydride or a similar agent.

Benzoate Ester Formation: : Finally, esterification completes the synthesis, often using an alcoholysis reaction with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but employs larger reaction vessels, optimized conditions, and continuous flow reactors to ensure consistency and efficiency. Catalysts and solvents are carefully selected to maximize yield and minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions:

Oxidation: : The thiadiazole ring can be oxidized, forming sulfoxides or sulfones under strong oxidizing conditions.

Reduction: : Selective reduction can target the nitro group, converting it into an amine.

Substitution: : The benzoate ester group is susceptible to nucleophilic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: : Use reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Employing hydrogen gas over a palladium catalyst or using sodium borohydride.

Substitution: : Utilizing nucleophiles such as hydroxide ions or amines, often in polar aprotic solvents.

Major Products Formed

Oxidation: : Sulfones or sulfoxides.

Reduction: : Amines.

Substitution: : The resulting product would be dictated by the nucleophile used, such as phenols or ethers.

Wissenschaftliche Forschungsanwendungen

The compound exhibits versatility across various fields:

Chemistry: : As an intermediate in synthesizing other complex molecules, its varied functional groups make it an excellent candidate for organic synthesis studies.

Biology: : Its piperidine and thiadiazole components suggest potential as a pharmacological agent, perhaps in neurological or anti-inflammatory applications.

Medicine: : Investigations into its medicinal chemistry could lead to developments in new therapeutic drugs, particularly for targeting specific receptors or enzymes.

Industry: : It may serve as a precursor in manufacturing specialty chemicals, contributing to materials science advancements.

Wirkmechanismus

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, particularly those in neurological pathways or inflammatory processes.

Pathways Involved: : Inhibition of certain enzymes or receptors can be key, potentially leading to altered biochemical pathways, offering insights into disease mechanisms or therapeutic potentials.

Vergleich Mit ähnlichen Verbindungen

When compared with similar compounds, Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate exhibits unique properties:

Unique Structure: : The fusion of furan, thiadiazole, and piperidine rings sets it apart.

Activity Profile: : Its activity might differ from compounds like ethyl benzoate or piperidine derivatives due to the added complexity.

List of Similar Compounds

Ethyl benzoate

1,3,4-Thiadiazole derivatives

Piperidine analogs

This unique and complex molecule holds significant promise across various scientific disciplines, making it a fascinating subject for ongoing research and development.

Biologische Aktivität

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that exhibits a range of biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Furan ring : Known for its biological reactivity.

- Thiadiazole ring : Associated with various pharmacological activities.

- Piperidine moiety : Enhances binding affinity to biological targets.

The combination of these functional groups contributes to the compound's unique biological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially disrupting cancer cell proliferation.

- Cellular Interaction : The furan and thiadiazole rings can interact with nucleic acids and proteins, leading to alterations in gene expression and protein function.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study indicated that related compounds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The introduction of the piperidine moiety enhances lipophilicity and bioavailability, which are critical for effective anticancer activity.

Antimicrobial Properties

Compounds containing thiadiazole and furan rings have been reported to possess antimicrobial activities. This compound may inhibit the growth of various bacterial strains, although specific data on its antimicrobial efficacy is limited.

Neuroprotective Effects

The neuroprotective potential of similar thiadiazole derivatives has been explored in various studies. These compounds have shown promise in models of epilepsy and neurodegenerative diseases due to their ability to modulate neurotransmitter systems . Further research is needed to establish the neuroprotective effects of this compound specifically.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-2-29-22(28)16-5-7-17(8-6-16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-4-3-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLOPYWVACQOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.